Methyl 6-chloronaphthalene-1-carboxylate
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Overview
Description
Methyl 6-chloronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloronaphthalene-1-carboxylate typically involves the esterification of 6-chloronaphthalene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 6-chloronaphthalene-1-carboxylic acid and methanol, are fed into the reactor, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 6-aminonaphthalene-1-carboxylate or 6-thionaphthalene-1-carboxylate.
Oxidation: Formation of 6-chloronaphthoquinone.
Reduction: Formation of 6-chloronaphthalene-1-methanol.
Scientific Research Applications
Methyl 6-chloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 6-chloronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic hydrolysis, oxidation, and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromonaphthalene-1-carboxylate
- Methyl 6-fluoronaphthalene-1-carboxylate
- Methyl 6-iodonaphthalene-1-carboxylate
Uniqueness
Methyl 6-chloronaphthalene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities .
Properties
CAS No. |
5471-30-7 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 6-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3 |
InChI Key |
DCNXTZFGXAOIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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